molecular formula C34H36N2O3 B11078039 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one

Cat. No.: B11078039
M. Wt: 520.7 g/mol
InChI Key: CPFZMNNNRNURFK-ZATWAEKYSA-N
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Description

3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one is a complex organic compound that features a unique structure combining an indole moiety, a benzyloxy group, and a cyclohexenone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one typically involves multiple steps, starting from commercially available precursors. One common approach involves the following steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and the development of more efficient purification techniques.

Scientific Research Applications

Mechanism of Action

The mechanism of action of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets, including serotonin receptors and enzymes involved in tryptophan metabolism. The benzyloxy group may enhance the compound’s binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    Indole Derivatives: Compounds such as tryptophan and serotonin share the indole moiety and exhibit similar biological activities.

    Benzyloxy Compounds: Compounds like benzyl alcohol and benzyl chloride share the benzyloxy group and undergo similar chemical reactions.

Uniqueness

The uniqueness of 3-({2-[5-(benzyloxy)-2-methyl-1H-indol-3-yl]ethyl}amino)-2-butanoyl-5-phenylcyclohex-2-en-1-one lies in its combination of an indole moiety, a benzyloxy group, and a cyclohexenone ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C34H36N2O3

Molecular Weight

520.7 g/mol

IUPAC Name

(2E)-2-(1-hydroxybutylidene)-3-[2-(2-methyl-5-phenylmethoxy-1H-indol-3-yl)ethylimino]-5-phenylcyclohexan-1-one

InChI

InChI=1S/C34H36N2O3/c1-3-10-32(37)34-31(19-26(20-33(34)38)25-13-8-5-9-14-25)35-18-17-28-23(2)36-30-16-15-27(21-29(28)30)39-22-24-11-6-4-7-12-24/h4-9,11-16,21,26,36-37H,3,10,17-20,22H2,1-2H3/b34-32+,35-31?

InChI Key

CPFZMNNNRNURFK-ZATWAEKYSA-N

Isomeric SMILES

CCC/C(=C\1/C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)/O

Canonical SMILES

CCCC(=C1C(=NCCC2=C(NC3=C2C=C(C=C3)OCC4=CC=CC=C4)C)CC(CC1=O)C5=CC=CC=C5)O

Origin of Product

United States

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